molecular formula C17H14O2 B3052939 Ethyl phenanthrene-9-carboxylate CAS No. 4895-92-5

Ethyl phenanthrene-9-carboxylate

Cat. No.: B3052939
CAS No.: 4895-92-5
M. Wt: 250.29 g/mol
InChI Key: ARHQZWZBFKDLTQ-UHFFFAOYSA-N
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Description

Ethyl phenanthrene-9-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl ester group attached to the 9th carbon of the phenanthrene ring. Phenanthrene itself is a common three-ring polyaromatic hydrocarbon found in substances like coal tar and crude oil. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds .

Mechanism of Action

Target of Action

Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .

Mode of Action

Phenanthrene, the parent compound, is known to be degraded by various bacterial strains such as alcaligenes ammonioxydans and Pseudomonas chlororaphis . These bacteria utilize phenanthrene as a carbon source, indicating a potential interaction between the compound and these microorganisms .

Biochemical Pathways

The biochemical pathways involved in the degradation of phenanthrene have been studied. Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . Another study proposed that the degradation pathway of phenanthrene is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway . These pathways may also be relevant to the metabolism of this compound.

Pharmacokinetics

The molecular weight of this compound is 25029 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The degradation of phenanthrene by bacteria results in the formation of metabolites such as salicylic acid, catechol, and various phthalic acid derivatives . These metabolites indicate the potential for complete degradation of the compound.

Action Environment

The efficacy of bioremediation of phenanthrene and its derivatives is frequently constrained by various chemical, physical, and environmental factors . These factors encompass the pH levels, temperature, bacteria inoculum size, and substrate concentration . Therefore, these environmental factors may also influence the action, efficacy, and stability of this compound.

Preparation Methods

The synthesis of ethyl phenanthrene-9-carboxylate typically involves the reaction of phenanthrene-9-carboxylic acid with ethanol in the presence of a catalyst. One common method is the esterification reaction, where phenanthrene-9-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and yield of this compound.

Chemical Reactions Analysis

Ethyl phenanthrene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenanthrene-9-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield phenanthrene-9-carboxaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) can produce phenanthrene-9-carboxamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields phenanthrene-9-carboxylic acid, while reduction with LiAlH₄ produces phenanthrene-9-carboxaldehyde .

Scientific Research Applications

Ethyl phenanthrene-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: Research on the biodegradation of phenanthrene derivatives, including this compound, has implications for environmental science.

    Medicine: While not directly used as a drug, derivatives of phenanthrene, including this compound, are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl phenanthrene-9-carboxylate can be compared with other phenanthrene derivatives, such as:

    Phenanthrene-9-carboxylic acid: This compound is the carboxylic acid precursor to this compound. It is less reactive in esterification reactions but more reactive in oxidation reactions.

    Phenanthrene-9-carboxaldehyde: This aldehyde derivative is formed by the reduction of this compound. It is more reactive in nucleophilic addition reactions.

    Phenanthrene-9-carboxamide: This amide derivative is formed by the substitution of the ester group with an amine. It is more stable and less reactive than the ester.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl phenanthrene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQZWZBFKDLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964143
Record name Ethyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4895-92-5
Record name NSC226822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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